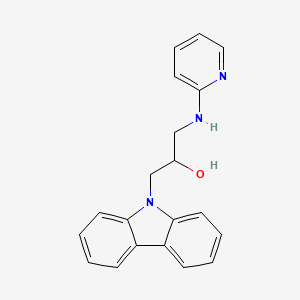

1-(9H-carbazol-9-yl)-3-(pyridin-2-ylamino)propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(9H-carbazol-9-yl)-3-(pyridin-2-ylamino)propan-2-ol, also known as Carbazolol, is a β-adrenergic receptor antagonist that has been extensively studied for its potential therapeutic applications.

科学的研究の応用

Synthesis and Chemical Properties

Ortho-Arylation via C–H Bond Activation : A study by Chu et al. (2013) presented a one-pot synthesis of ortho-arylated 9-(pyridin-2-yl)-9H-carbazoles through C–H bond activation. This method demonstrated efficient yields and functional group tolerance, indicating its potential in organic synthesis.

Synthesis of Heteroleptic Iridium(III) Complexes : Tang et al. (2014) explored the synthesis of heteroleptic iridium(III) complexes using a derivative of 9-(2-ethylhexyl)-3-(5-(pyridin-2-yl)-1H-pyrazol-3-yl)-9H-carbazole Tang et al. (2014). These complexes showed high thermal stability and potential applications in polymer light-emitting diodes.

Biological Applications

Novel Antifungal Agents : Rad et al. (2016) synthesized novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules with significant antifungal activity. One compound demonstrated potent antifungal activity against various fungal strains, highlighting the potential of carbazole derivatives in antifungal drug development Rad et al. (2016).

Application in Neurogenesis : Research by Shin et al. (2015) found that a derivative of P7C3, related to the carbazole class, induced neurogenesis by promoting the final cell division in neural stem cells. This suggests potential applications in neurodegenerative disease treatment or brain injury recovery Shin et al. (2015).

Anticancer Properties : Ducrocq et al. (1980) synthesized 1-amino-substituted pyrido[4,3-b]carbazole derivatives, displaying cytotoxic properties against tumor cells and antitumor properties in the L1210 leukemia system. This research demonstrates the potential of carbazole derivatives in cancer therapy Ducrocq et al. (1980).

Technological Applications

Organic Light-Emitting Diodes (OLEDs) : Park et al. (2013) synthesized 9-(Pyridin-3-yl)-9H-carbazole derivatives as host materials for green phosphorescent OLEDs. These materials showed bipolar charge transport properties and high quantum efficiency, indicating their usefulness in advanced display technologies Park et al. (2013).

Luminescent Fe3+ Sensor : Zhu et al. (2017) developed a metal-organic framework using 9-(pyridin-4-yl)-9H-carbazole-3,6-dicarboxylic acid, which acted as a luminescent sensor for Fe3+ under weak acidic and basic conditions. This has potential applications in environmental monitoring and chemical sensing Zhu et al. (2017).

特性

IUPAC Name |

1-carbazol-9-yl-3-(pyridin-2-ylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O/c24-15(13-22-20-11-5-6-12-21-20)14-23-18-9-3-1-7-16(18)17-8-2-4-10-19(17)23/h1-12,15,24H,13-14H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAGWOMZQATCHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CNC4=CC=CC=N4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(9H-carbazol-9-yl)-3-(pyridin-2-ylamino)propan-2-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/no-structure.png)

![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2616788.png)

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propionamide](/img/structure/B2616792.png)

![4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B2616794.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2616796.png)

![N-(5-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2616799.png)

![Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B2616800.png)

![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2616801.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile](/img/structure/B2616804.png)

![2-(tert-Butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2616807.png)

![1-(4-chlorophenyl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}cyclopentane-1-carboxamide](/img/structure/B2616808.png)